CEP-37440
Overview
Description
2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential as a kinase inhibitor, which makes it a valuable candidate in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide involves multiple steps, starting from readily available starting materials. The key steps include:
- Attachment of the benzo7annulen moiety : This step requires the use of palladium-catalyzed coupling reactions to attach the benzo7annulen ring system to the pyrimidine core.
- Introduction of the piperazine ring : The piperazine ring is introduced through nucleophilic substitution reactions.
- Final coupling and methylation : The final steps involve coupling the intermediate with N-methylbenzamide and subsequent methylation to obtain the target compound.
Formation of the pyrimidine core: This involves the reaction of appropriate chlorinated pyrimidine derivatives with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties.
Common Reagents and Conditions
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
- Substitution : Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its interactions with various biological targets, particularly kinases.
- Medicine : Investigated as a potential therapeutic agent for cancer treatment due to its kinase inhibitory activity.
- Industry : Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Dasatinib : Another kinase inhibitor with a similar structure and mechanism of action.
- Imatinib : A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
- Bosutinib : Another kinase inhibitor with applications in cancer treatment.
Uniqueness
2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide is unique due to its specific structural features, which confer distinct binding properties and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy.
Properties
IUPAC Name |
2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHRERPHLTPEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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